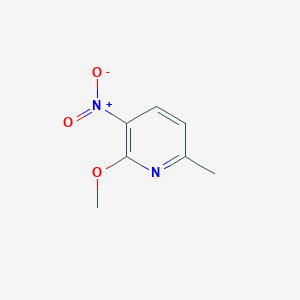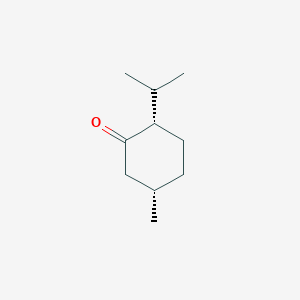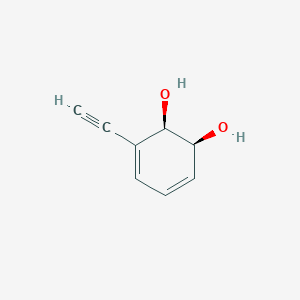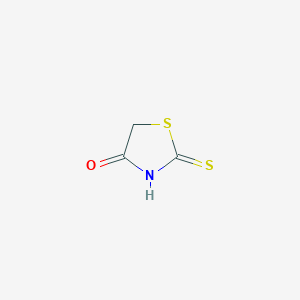
5-Ethyl-2-oxo-4-piperidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-oxo-4-piperidineacetic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of piperidine and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 5-Ethyl-2-oxo-4-piperidineacetic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Ethyl-2-oxo-4-piperidineacetic acid can have various biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Ethyl-2-oxo-4-piperidineacetic acid in lab experiments include its relatively simple synthesis method and its diverse range of potential applications. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-Ethyl-2-oxo-4-piperidineacetic acid. One possible direction is the development of new antibiotics based on the compound's antimicrobial properties. Another potential direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 5-Ethyl-2-oxo-4-piperidineacetic acid involves the reaction of 4-piperidone with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 5-Ethyl-2-oxo-4-piperidineacetic acid in scientific research are vast. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Propiedades
Número CAS |
113455-70-2 |
|---|---|
Nombre del producto |
5-Ethyl-2-oxo-4-piperidineacetic acid |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
YFMVBEJQEREOPI-UHFFFAOYSA-N |
SMILES |
CCC1CNC(=O)CC1CC(=O)O |
SMILES canónico |
CCC1CNC(=O)CC1CC(=O)O |
Sinónimos |
5-EOPAA 5-ethyl-2-oxo-4-piperidineacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)




